molecular formula C17H21N3O B11492519 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B11492519
M. Wt: 283.37 g/mol
InChI Key: RNRBEPMFRCVIQY-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the reaction of 3-methyl-1H-pyrazole with 4-bromophenylcyclohexanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its cyclohexanecarboxamide moiety provides additional stability and potential for diverse functionalization compared to other pyrazole derivatives .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H21N3O/c1-13-11-12-20(19-13)16-9-7-15(8-10-16)18-17(21)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,18,21)

InChI Key

RNRBEPMFRCVIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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